Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-5-chloro-4-oxopentanoate
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Overview
Description
Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-5-chloro-4-oxopentanoate is a synthetic organic compound with the molecular formula C14H24ClNO5. It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl ester group, a tert-butoxycarbonyl (Boc) protected amino group, and a chloro-substituted ketone.
Mechanism of Action
Target of Action
It’s known that tert-butyloxycarbonyl (boc) protected amino acids, which this compound is a derivative of, are commonly used in peptide synthesis .
Mode of Action
The compound likely interacts with its targets through the Boc group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
Boc-protected amino acids are known to be used in dipeptide synthesis . The resulting protected amino acid ionic liquids (AAILs) were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Result of Action
Boc-protected amino acids have been used in the synthesis of peptides , suggesting that this compound could potentially be used in similar applications.
Action Environment
The action, efficacy, and stability of Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-5-chloro-4-oxopentanoate can be influenced by various environmental factors. For instance, the Boc group can be removed under acidic conditions . Furthermore, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other reactive species.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-5-chloro-4-oxopentanoate typically involves multiple steps. One common method includes the following steps:
Formation of the tert-butyl ester: The starting material, 3-amino-5-chloro-4-oxopentanoic acid, is reacted with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Protection of the amino group: The amino group is protected by reacting the intermediate with di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the Boc-protected amino group.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to enhance the efficiency, versatility, and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-5-chloro-4-oxopentanoate can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles.
Deprotection reactions: The Boc group can be removed under acidic conditions to reveal the free amino group.
Ester hydrolysis: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection reactions: Trifluoroacetic acid (TFA) or oxalyl chloride in methanol can be used for Boc deprotection.
Ester hydrolysis: Acidic or basic conditions can be employed for ester hydrolysis.
Major Products Formed
Substitution reactions: Products depend on the nucleophile used.
Deprotection reactions: The major product is the free amino compound.
Ester hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-5-chloro-4-oxopentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.
Biology: Employed in the synthesis of peptides and other biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Similar in structure due to the presence of a tert-butyl ester and a protected amino group.
Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate: Lacks the chloro substitution but otherwise similar in structure.
Uniqueness
Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-5-chloro-4-oxopentanoate is unique due to the combination of its functional groups, which allows for a wide range of chemical transformations. The presence of the chloro group provides additional reactivity compared to similar compounds without this substitution.
Properties
IUPAC Name |
tert-butyl 5-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24ClNO5/c1-13(2,3)20-11(18)7-9(10(17)8-15)16-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHBKGXYYOJNTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)CCl)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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